2-Methoxyethyl 5-methyl-7-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
2-METHOXYETHYL 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the tetrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYETHYL 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions . The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid (pTSA) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common in industrial settings to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-METHOXYETHYL 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
p-Toluenesulfonic acid (pTSA), palladium on carbon (Pd/C).Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-METHOXYETHYL 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-METHOXYETHYL 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, potentially interfering with replication and transcription processes . It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Indole derivatives
Uniqueness
2-METHOXYETHYL 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H19N5O3 |
---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
2-methoxyethyl 5-methyl-7-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H19N5O3/c1-10-6-4-5-7-12(10)14-13(15(22)24-9-8-23-3)11(2)17-16-18-19-20-21(14)16/h4-7,14H,8-9H2,1-3H3,(H,17,18,20) |
InChI Key |
COVSCJGRCQNUDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C(=C(NC3=NN=NN23)C)C(=O)OCCOC |
Origin of Product |
United States |
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